(2H-1,3-benzodioxol-5-yl)(isoquinolin-1-yl)methyl 4-tert-butylbenzoate

Catalog No.
S12096148
CAS No.
M.F
C28H25NO4
M. Wt
439.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2H-1,3-benzodioxol-5-yl)(isoquinolin-1-yl)methyl ...

Product Name

(2H-1,3-benzodioxol-5-yl)(isoquinolin-1-yl)methyl 4-tert-butylbenzoate

IUPAC Name

[1,3-benzodioxol-5-yl(isoquinolin-1-yl)methyl] 4-tert-butylbenzoate

Molecular Formula

C28H25NO4

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C28H25NO4/c1-28(2,3)21-11-8-19(9-12-21)27(30)33-26(20-10-13-23-24(16-20)32-17-31-23)25-22-7-5-4-6-18(22)14-15-29-25/h4-16,26H,17H2,1-3H3

InChI Key

MAIXTLCTHSSOGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC(C2=CC3=C(C=C2)OCO3)C4=NC=CC5=CC=CC=C54

The compound (2H-1,3-benzodioxol-5-yl)(isoquinolin-1-yl)methyl 4-tert-butylbenzoate is a complex organic molecule characterized by its unique structural features. It consists of a benzodioxole moiety fused with an isoquinoline structure, linked through a methyl group to a 4-tert-butylbenzoate. This configuration provides potential for diverse chemical interactions and biological activities due to the presence of multiple aromatic rings and functional groups.

Typical for aromatic compounds, including:

  • Electrophilic Aromatic Substitution: The presence of electron-donating groups on the aromatic rings can enhance reactivity towards electrophiles.
  • Nucleophilic Substitution: The ester group in the benzoate part may undergo nucleophilic attack under suitable conditions.
  • Reduction Reactions: The isoquinoline moiety could be reduced to form dihydroisoquinoline derivatives.

These reactions can be leveraged for synthetic modifications or derivatization of the compound.

The synthesis of this compound can be approached through several methods:

  • Condensation Reactions: Combining appropriate precursors such as benzodioxole derivatives and isoquinoline derivatives through condensation reactions can yield the target compound.
  • Esterification: The benzoate component can be synthesized via esterification of a carboxylic acid with an alcohol derived from the tert-butyl group.
  • Multi-step Synthesis: A sequential approach involving multiple reaction steps may be necessary to achieve the desired functional groups and structural integrity.

Each method requires careful optimization of reaction conditions to maximize yield and purity.

The potential applications of (2H-1,3-benzodioxol-5-yl)(isoquinolin-1-yl)methyl 4-tert-butylbenzoate are diverse:

  • Pharmaceutical Development: Due to its anticipated biological activities, it could serve as a lead compound in drug discovery programs targeting infections or cancer.
  • Chemical Research: As a synthetic intermediate, it may facilitate further chemical studies or the development of new materials.
  • Agricultural Chemicals: If proven effective against pathogens, it could find use in agrochemical formulations.

Interaction studies are crucial for understanding the behavior of (2H-1,3-benzodioxol-5-yl)(isoquinolin-1-yl)methyl 4-tert-butylbenzoate in biological systems:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can reveal its mechanism of action and potential side effects.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized in vivo can provide insights into its pharmacokinetics and pharmacodynamics.

These studies will help elucidate its therapeutic potential and safety profile.

Several compounds share structural similarities with (2H-1,3-benzodioxol-5-yl)(isoquinolin-1-yl)methyl 4-tert-butylbenzoate. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-oneBenzodioxole core with dimethylamino groupAntidepressant properties
4-(tert-butyl)benzoic acidSimple benzoic acid derivativeUsed as a plasticizer
6-(benzodioxol-5-yloxy)-isoquinolineBenzodioxole linked to isoquinoline via etherPotential anticancer activity

Uniqueness

The uniqueness of (2H-1,3-benzodioxol-5-yl)(isoquinolin-1-yl)methyl 4-tert-butylbenzoate lies in its combination of both benzodioxole and isoquinoline moieties along with a tert-butyl benzoate structure. This specific arrangement may enhance its solubility and bioavailability compared to other similar compounds, potentially leading to improved therapeutic efficacy.

XLogP3

6.7

Hydrogen Bond Acceptor Count

5

Exact Mass

439.17835828 g/mol

Monoisotopic Mass

439.17835828 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-09-2024

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